molecular formula C12H20N2O6S B025828 AC-Met-glu-OH CAS No. 105777-14-8

AC-Met-glu-OH

Cat. No.: B025828
CAS No.: 105777-14-8
M. Wt: 320.36 g/mol
InChI Key: MQLNDIKKSFEPFR-IUCAKERBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Met-glu-OH typically involves the coupling of N-acetyl-L-methionine with L-glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The resin is first functionalized with a protecting group.

      Step 2: N-acetyl-L-methionine is coupled to the resin using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

      Step 3: The protecting group is removed, and L-glutamic acid is added using a similar coupling reagent.

      Step 4: The final product is cleaved from the resin and purified.

  • Liquid-Phase Peptide Synthesis (LPPS)

      Step 1: N-acetyl-L-methionine is activated using a coupling reagent such as DCC or DIC.

      Step 2: The activated N-acetyl-L-methionine is reacted with L-glutamic acid in the presence of a base like triethylamine.

      Step 3: The product is purified using techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or LPPS, with optimizations for yield and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

AC-Met-glu-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The disulfide bonds formed during oxidation can be reduced back to methionine.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like carbodiimides (e.g., DCC) and bases (e.g., triethylamine) facilitate substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Regenerated methionine.

    Substitution: Various peptide derivatives depending on the substituents introduced.

Scientific Research Applications

AC-Met-glu-OH has several applications in scientific research:

    Biochemistry: Used as a model compound to study peptide bond formation and stability.

    Pharmacology: Investigated for its potential as a therapeutic agent due to its antioxidant properties.

    Materials Science: Utilized in the development of peptide-based hydrogels and other biomaterials.

    Medicine: Explored for its role in modulating immune responses and as a potential drug delivery vehicle.

Mechanism of Action

The mechanism of action of AC-Met-glu-OH involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The methionine residue can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.

    Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Signal Transduction: The compound can influence cellular signaling pathways, affecting processes like apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-methionyl-L-aspartic acid: Similar structure but contains aspartic acid instead of glutamic acid.

    N-acetyl-L-methionyl-L-alanine: Contains alanine instead of glutamic acid.

    N-acetyl-L-methionyl-L-lysine: Contains lysine instead of glutamic acid.

Uniqueness

AC-Met-glu-OH is unique due to the presence of both methionine and glutamic acid, which confer specific properties such as antioxidant activity and the ability to form stable peptide bonds. Its unique combination of amino acids makes it suitable for various applications in biochemistry, pharmacology, and materials science.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLNDIKKSFEPFR-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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